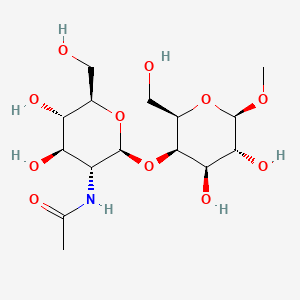
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside is a complex carbohydrate derivative It is a disaccharide composed of a galactose and a glucosamine unit, where the glucosamine is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of methyl beta-D-galactopyranoside with 2-acetamido-2-deoxy-beta-D-glucopyranosyl donors. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of the glucosamine unit to the galactose unit in a highly specific manner, allowing for large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group on the galactose unit can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for hydroxyl group substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Tosylated derivatives.
Scientific Research Applications
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The acetylated glucosamine unit can mimic natural substrates of glycosyltransferases, influencing glycosylation pathways. Additionally, it can bind to lectins and other carbohydrate-binding proteins, modulating cellular signaling and immune responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-mannopyranoside
- Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-xylopyranoside
Uniqueness
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both galactose and acetylated glucosamine units. This structure imparts distinct biochemical properties, making it particularly useful in studying glycosylation and carbohydrate-protein interactions.
Properties
Molecular Formula |
C15H27NO11 |
|---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)9(20)6(3-17)25-14(8)27-13-7(4-18)26-15(24-2)12(23)11(13)22/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-/m1/s1 |
InChI Key |
UQLGFZAVUDVERV-ZCHDWSNHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


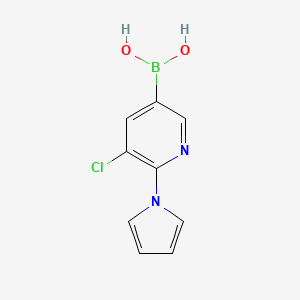
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
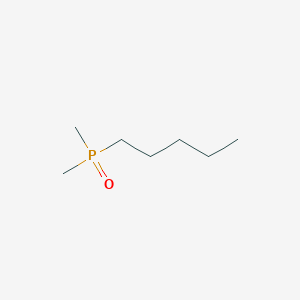
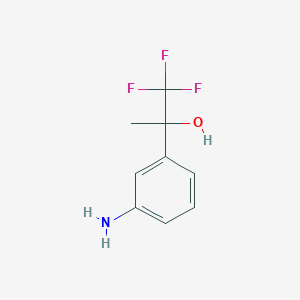
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
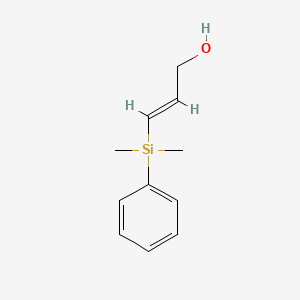
![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
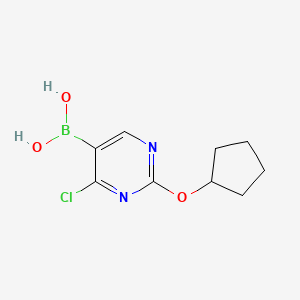
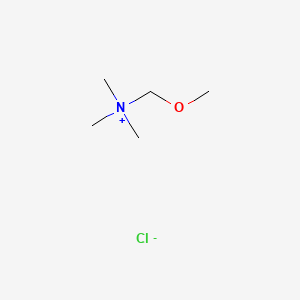
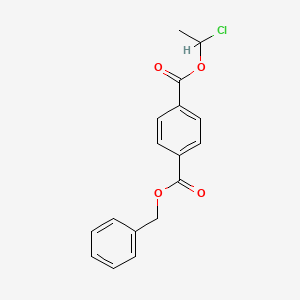
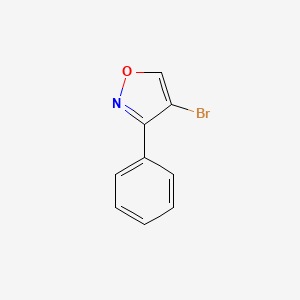
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
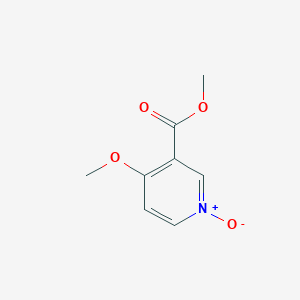
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
